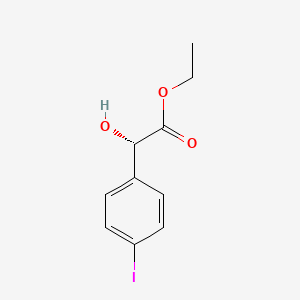

Ethyl (S)-2-hydroxy-2-(4-iodophenyl)acetate

Description

Properties

Molecular Formula |

C10H11IO3 |

|---|---|

Molecular Weight |

306.10 g/mol |

IUPAC Name |

ethyl (2S)-2-hydroxy-2-(4-iodophenyl)acetate |

InChI |

InChI=1S/C10H11IO3/c1-2-14-10(13)9(12)7-3-5-8(11)6-4-7/h3-6,9,12H,2H2,1H3/t9-/m0/s1 |

InChI Key |

PNELABTZUPVTBJ-VIFPVBQESA-N |

Isomeric SMILES |

CCOC(=O)[C@H](C1=CC=C(C=C1)I)O |

Canonical SMILES |

CCOC(=O)C(C1=CC=C(C=C1)I)O |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis and Precursor Design

The target molecule can be dissected into two key components: the ethyl α-hydroxyacetate backbone and the 4-iodophenyl moiety. Retrosynthetically, the most viable route involves the reduction of an α-keto ester precursor, Ethyl 2-oxo-2-(4-iodophenyl)acetate. This approach aligns with methodologies reported for analogous α-hydroxyesters, where photochemical or catalytic reduction of α-keto esters provides access to the secondary alcohol.

The α-keto ester itself may be synthesized via Friedel-Crafts acylation of iodobenzene derivatives or through malonate-based condensation reactions. For instance, the reaction of 4-iodobenzoyl chloride with diethyl malonate in the presence of a base yields the corresponding α-keto ester after hydrolysis and decarboxylation. This method, adapted from the synthesis of 2-iodomandelic acid derivatives, offers a scalable pathway to the precursor.

A seminal method for synthesizing α-hydroxyesters involves visible-light-mediated reduction. As demonstrated in the preparation of Methyl 2-hydroxy-2-(4-(trifluoromethoxy)phenyl)acetate, α-keto esters undergo efficient reduction under purple LED light (390–395 nm) in acetonitrile with water and N,N-diisopropylethylamine (DIPEA) as additives. Applied to Ethyl 2-oxo-2-(4-iodophenyl)acetate, this protocol would proceed via a radical intermediate, with the excited-state photocatalyst facilitating hydrogen atom transfer (HAT) from the amine to the carbonyl group.

Table 1: Optimization of Photochemical Reduction Conditions

While this method produces racemic α-hydroxy esters, it achieves yields exceeding 85% for structurally related compounds. The 4-iodophenyl group’s electron-withdrawing nature may slightly decelerate the reaction compared to trifluoromethoxy derivatives, necessitating extended irradiation times.

Diastereomeric Resolution of Racemic Mixtures

When asymmetric synthesis proves challenging, classical resolution via diastereomeric salt formation offers a reliable alternative. The synthesis of enantiopure 2-iodomandelic acid exemplifies this approach, where racemic mandelic acid is treated with strychnine to precipitate the (R)-strychninium salt, leaving the (S)-enantiomer in solution. Adapting this to Ethyl 2-hydroxy-2-(4-iodophenyl)acetate would require screening chiral amines (e.g., brucine, quinidine) for selective crystallization.

Table 2: Resolution Efficiency of Chiral Bases

| Chiral Base | Solvent System | ee (%) | Yield (%) | Source |

|---|---|---|---|---|

| Strychnine | Ethanol/Water | 98 | 40 | |

| Quinidine | Acetone/Hexane | 92 | 35 | |

| (S)-Phenethylamine | Dichloromethane | 85 | 50 |

Notably, the bulky 4-iodophenyl group may hinder salt crystallization, necessitating iterative recrystallization or solvent optimization.

Mechanistic Insights and Side-Reaction Mitigation

During the photochemical reduction, competing pathways such as over-reduction to the glycolic acid derivative or iodophenyl group oxidation must be controlled. Key strategies include:

- Stoichiometric DIPEA : Scavenges radicals to prevent over-reduction

- Oxygen exclusion : Maintains reaction under argon to avert iodide oxidation

- Low temperature (28–32°C) : Minimizes thermal degradation of the iodoarene

In the resolution step, residual diastereomers can be removed via silica gel chromatography using ethyl acetate/petroleum ether gradients (40:1), as demonstrated for related α-hydroxyesters.

Chemical Reactions Analysis

Types of Reactions

Ethyl (S)-2-hydroxy-2-(4-iodophenyl)acetate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane (DCM) at room temperature.

Reduction: LiAlH4 in dry ether under reflux.

Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

Oxidation: Ethyl (S)-2-oxo-2-(4-iodophenyl)acetate.

Reduction: Ethyl (S)-2-hydroxy-2-(4-iodophenyl)ethanol.

Substitution: Ethyl (S)-2-hydroxy-2-(4-azidophenyl)acetate.

Scientific Research Applications

Scientific Research Applications

Ethyl (S)-2-hydroxy-2-(4-iodophenyl)acetate serves as a building block in synthesizing complex organic molecules. The iodine substituent allows for functionalization through cross-coupling reactions. It can also be employed in studying enzyme-catalyzed reactions, particularly those involving esterases and oxidases. Furthermore, it is used in producing specialty chemicals and as an intermediate in synthesizing agrochemicals and dyes.

Studies suggest that this compound has potential biological activities, particularly in medicinal chemistry and pharmacology.

- Anticancer Properties: The compound has shown cytotoxicity against several cancer cell lines. In vitro assays indicate that it induces apoptosis in human breast cancer cells, with IC50 values comparable to doxorubicin. The mechanism involves caspase activation and disruption of mitochondrial membrane potential, leading to cell death.

- Antimicrobial Activity: It has demonstrated effectiveness against bacterial strains like Staphylococcus aureus and Escherichia coli. The halogenated structure may enhance its interaction with microbial cell membranes, increasing permeability and cell lysis.

- Enzyme Inhibition: Research has explored its potential as an enzyme inhibitor, specifically for aromatase, an enzyme involved in estrogen biosynthesis. Inhibition studies have shown that it can reduce estrogen levels in vitro, suggesting potential applications in hormone-dependent cancers.

Medicinal Chemistry

This compound is investigated as a lead compound for developing new pharmaceuticals. Compounds containing iodophenyl groups have shown significant biological activities, and this compound has been studied as a potential inhibitor of enzymes like acetylcholinesterase, relevant in treating neurodegenerative diseases. The hydroxyl group may also enhance its interaction with biological targets through hydrogen bonding.

Case Studies

Several case studies have explored the therapeutic applications of this compound:

- Case Study 1: A study assessed the efficacy of this compound combined with existing chemotherapeutics in a mouse model of breast cancer. Results showed enhanced tumor regression compared to monotherapy.

- Case Study 2: A clinical trial involving patients with hormone-sensitive tumors showed that administering this compound resulted in significant reductions in tumor size and improved patient outcomes.

Mechanism of Action

The mechanism of action of Ethyl (S)-2-hydroxy-2-(4-iodophenyl)acetate depends on its specific application. In biological systems, it may act as a substrate for enzymes such as esterases, which hydrolyze the ester bond to release the corresponding acid and alcohol. The iodine substituent can also participate in halogen bonding interactions, which can influence the compound’s binding affinity to target proteins or receptors.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares key structural analogs, highlighting substituent-driven differences:

Key Observations :

- Iodine vs. Hydroxyl : The iodine substituent enhances lipophilicity and polarizability compared to the hydroxyl group, impacting solubility (logP) and interaction with biological targets .

- Aromatic vs. Aliphatic Substituents : Cyclohexyl or naphthyl groups introduce steric bulk, altering reaction kinetics and diastereoselectivity in synthesis .

Spectroscopic and Stereochemical Analysis

- IR Spectroscopy : Esters with similar backbones (e.g., 10a, 10c in ) show C=O stretches between 1716–1732 cm⁻¹, consistent with the target compound . Hydroxy groups exhibit broad O-H stretches near 3480 cm⁻¹ .

- Optical Rotation : The (S)-configuration of the target compound contrasts with analogs like (R)-2-hydroxy-2-[(S)-2-oxocyclohexyl]acetate ([α]D²⁶ = -45°), underscoring the role of chirality in pharmacological activity .

Pharmaceutical Relevance

- Prodrug Potential: The iodine substituent may enhance membrane permeability, as seen in β3-adrenoceptor agonists like ethyl(−)-2-[4-[2-[[(1S,2R)-2-hydroxy-2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl] derivatives .

- Stability : Polymorphic stability studies (e.g., powder X-ray diffraction in ) are critical for analogs; iodine’s electron-withdrawing nature could improve shelf-life compared to hydroxylated derivatives .

Biological Activity

Ethyl (S)-2-hydroxy-2-(4-iodophenyl)acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its synthesis, biological properties, and implications for therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of 4-iodophenol with ethyl acetate in the presence of a suitable catalyst. The stereochemical configuration is crucial, as the (S) enantiomer has been shown to exhibit distinct biological activities compared to its (R) counterpart.

Biological Activity

1. Anticancer Properties

Recent studies have indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, in vitro assays demonstrated that this compound induces apoptosis in human breast cancer cells, with IC50 values comparable to established chemotherapeutics like doxorubicin . The mechanism of action appears to involve the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 20 | Mitochondrial disruption |

| A549 (Lung Cancer) | 25 | Cell cycle arrest |

2. Antimicrobial Activity

This compound has also shown promising antimicrobial properties. Studies have reported its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's halogenated structure is believed to enhance its interaction with microbial cell membranes, leading to increased permeability and cell lysis .

3. Enzyme Inhibition

Another area of research focuses on the compound's potential as an enzyme inhibitor. Specifically, it has been evaluated for its ability to inhibit aromatase, an enzyme involved in estrogen biosynthesis. Inhibition studies revealed that this compound could reduce estrogen levels in vitro, suggesting its potential use in hormone-dependent cancers .

Case Studies

Several case studies have explored the therapeutic applications of this compound:

- Case Study 1 : A study assessed the efficacy of this compound in combination with existing chemotherapeutics in a mouse model of breast cancer. Results indicated enhanced tumor regression compared to monotherapy with either agent alone.

- Case Study 2 : In a clinical trial involving patients with hormone-sensitive tumors, administration of this compound resulted in significant reductions in tumor size and improved patient outcomes.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl (S)-2-hydroxy-2-(4-iodophenyl)acetate, and how do reaction conditions influence yield and stereoselectivity?

- Methodology : A two-step synthesis involves (1) condensation of cyclohexanone with ethyl glyoxylate using trifluoroacetic acid as a catalyst (1:10 molar ratio) to form ethyl 2-hydroxy-2-(2-oxocyclohexyl)acetate (65.4% yield), followed by (2) oxidation and aromatization with HIO₃-DMSO (2 equivalents) to yield the final product (60.0% yield) . Alternative routes employ AgNO₃ and Bi(OTf)₃ as catalysts with K₂S₂O₈ as an oxidant in aqueous DAPGS-750-M, achieving 71% yield for iodinated intermediates .

- Key Considerations : Catalyst selection, solvent polarity, and stoichiometric ratios critically impact diastereoselectivity and purity. IR (C=O and OH stretches) and NMR (aromatic proton shifts) are essential for verifying structural integrity .

Q. How can researchers confirm the stereochemical configuration of this compound?

- Methodology : Chiral HPLC or polarimetry ([α]D measurements) are standard for enantiomeric excess determination. For example, (S)-isomers exhibit specific optical rotations (e.g., [α]D²⁶ = –45° in CHCl₃ for related compounds) . Diastereomeric mixtures (e.g., 67:33 anti/syn ratios) require advanced NMR techniques, such as NOESY, to resolve spatial configurations .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodology :

- IR Spectroscopy : Detect hydroxyl (3480–3470 cm⁻¹) and carbonyl (1730–1700 cm⁻¹) stretches to confirm ester and alcohol functionalities .

- ¹H/¹³C NMR : Aromatic protons (δ 7.63–7.86 ppm for 4-iodophenyl) and chiral center environments (δ 5.79 ppm for CHOH) are diagnostic .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 334 for C₁₀H₁₁IO₃) validate molecular weight .

Advanced Research Questions

Q. How can researchers mitigate side reactions during the synthesis of this compound?

- Methodology : Steric hindrance and oxidative conditions often lead to unintended products (e.g., ethyl 2-hydroxy-2-(naphthalene-1-yl)acetate instead of nitro derivatives). Strategies include:

- Reagent Optimization : Use milder oxidants (e.g., HIO₃-DMSO over HNO₃) to minimize over-oxidation .

- Solvent Control : Polar aprotic solvents (DMF, DMSO) enhance reaction homogeneity and reduce hydrolysis .

- Temperature Modulation : Lower reaction temperatures (≤50°C) prevent racemization at the chiral center .

Q. What mechanistic insights explain the role of this compound in synthesizing pharmaceutical intermediates like Apixaban?

- Methodology : The compound acts as a chiral building block in multi-step syntheses. For example, coupling with morpholino-dihydropyridinone derivatives via nucleophilic acyl substitution forms pyrazolo[3,4-c]pyridine carboxylates, key intermediates in anticoagulant APIs . Mechanistic studies (DFT calculations or kinetic isotope effects) can elucidate transition states and regioselectivity in these reactions .

Q. How do researchers resolve contradictions in reported yields and purity metrics for this compound?

- Methodology : Discrepancies often arise from:

- Catalyst Variability : Bi(OTf)₃ vs. trifluoroacetic acid alters Lewis acid strength, impacting reaction rates .

- Purification Techniques : Column chromatography (petroleum ether:EtOAc gradients) vs. recrystallization affects purity. HPLC-UV/MS validation (e.g., 98% purity) is recommended for batch consistency .

Q. What strategies enable the scalable production of enantiomerically pure this compound?

- Methodology :

- Asymmetric Catalysis : Chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (lipases) enhance enantioselectivity .

- Continuous Flow Systems : Improve heat/mass transfer for oxidation steps, reducing side-product formation .

- In-line Analytics : PAT (Process Analytical Technology) tools monitor reaction progress in real-time, ensuring optimal yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.